N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a bicyclic heteroaromatic core. This scaffold is commonly associated with kinase inhibition due to its structural mimicry of ATP-binding pockets . Key structural features include:
- A pyrazolo[3,4-d]pyrimidin-4-one core, which provides rigidity and hydrogen-bonding capabilities.
- A 4-methylphenyl substituent at the 1-position, contributing hydrophobic interactions and steric bulk.
- A 2-ethoxyphenyl acetamide side chain at the 5-position, influencing solubility and metabolic stability.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-30-19-7-5-4-6-18(19)25-20(28)13-26-14-23-21-17(22(26)29)12-24-27(21)16-10-8-15(2)9-11-16/h4-12,14H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOCAPWGPOGFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.442 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.442 g/mol |
| IUPAC Name | This compound |
| CAS Number | 863446-63-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival .
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial properties. A study on related pyrazole derivatives revealed their ability to inhibit biofilm formation and quorum sensing in bacterial cultures. These findings suggest that such compounds could be developed as novel antibacterial agents .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Compounds in this class often act as inhibitors of various kinases involved in cancer progression.
- Apoptosis Induction : They may promote apoptosis in cancer cells through the activation of intrinsic pathways.
- Antibiofilm Activity : The ability to disrupt bacterial communication mechanisms suggests potential applications in treating resistant infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications to the pyrazole ring significantly influenced their potency .
- Antimicrobial Evaluation : Research demonstrated that specific derivatives exhibited strong activity against biofilm-forming bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Pyrazolo[3,4-d]pyrimidinone Core
Table 1: Comparison of Key Substituents and Properties
*Estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing vs.
- Alkoxy Substituents: The 2-ethoxyphenyl group in the target compound may confer better metabolic stability than the 2-methoxyphenyl group in due to reduced oxidative susceptibility .
- Benzyl vs. Aryl Acetamide: The benzyl acetamide in increases lipophilicity, which may reduce aqueous solubility but improve membrane permeability .
Table 2: Pharmacological Profiles of Structural Analogs
Key Comparisons:
- Anticancer vs. Antimicrobial Activity: Chromen-4-one derivatives () and thiazole-acetamides () demonstrate divergent mechanisms, highlighting the target compound’s specificity for kinase-related pathways .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 2-ethoxyphenyl group in the target compound likely improves solubility compared to the 4-fluorophenyl analogs in and , which are more hydrophobic .
- Metabolic Stability: Ethoxy groups generally undergo slower oxidative metabolism than methoxy groups, suggesting enhanced plasma half-life for the target compound .
- Crystallinity: High melting points in chromen-4-one derivatives (e.g., 302–304°C in ) indicate strong crystalline packing, whereas the target compound’s flexible ethoxy group may reduce crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
